molecular formula C21H34N2O4 B6062722 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6062722
M. Wt: 378.5 g/mol
InChI Key: RVXBOXUSJNJHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol, also known as TMB-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of signaling pathways. 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has also been shown to improve cardiac function and reduce inflammation in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is its potential therapeutic applications in various fields. 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has also been shown to have low toxicity and good bioavailability. However, one of the limitations of 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications in cancer research, neuroprotection, and cardiovascular disease. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol.

Synthesis Methods

2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol is synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1-(3-methyl-2-buten-1-yl)piperazine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol has been shown to improve cardiac function and reduce oxidative stress.

properties

IUPAC Name

2-[1-(3-methylbut-2-enyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-16(2)6-8-23-10-9-22(15-18(23)7-11-24)14-17-12-19(25-3)21(27-5)20(13-17)26-4/h6,12-13,18,24H,7-11,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXBOXUSJNJHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.